(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
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Description
(2S,3S,11bS)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a complex organic compound with a unique structure. Let’s break down its components:
- Chirality : The compound is chiral, with three stereocenters (designated as 2S, 3S, and 11bS). This means it exists in two enantiomeric forms.
Molecular Structure Analysis
- Molecular Formula : C19H29NO3
- Molecular Weight : 319.44 g/mol
- Functional Groups : The compound contains methoxy (-OCH3) groups and a quinolizidine ring system.
- Stereochemistry : The specified stereocenters determine the compound’s three-dimensional arrangement.
Chemical Reactions Analysis
- Reactivity : The presence of methoxy groups suggests potential nucleophilic substitution reactions.
- Functional Group Transformations : Researchers have likely investigated reactions involving the methoxy groups, such as demethylation or functional group modifications.
Physical And Chemical Properties Analysis
- Solubility : Solubility in various solvents affects its practical use.
- Melting Point and Boiling Point : These properties provide insights into stability and handling conditions.
- Spectroscopic Data : NMR, IR, and UV-Vis spectra can reveal structural information.
Safety And Hazards
- Toxicity : Assessing toxicity is essential for safe handling and potential therapeutic applications.
- Handling Precautions : Researchers must follow safety protocols when working with this compound.
Future Directions
- Biological Studies : Investigate its pharmacological effects, potential therapeutic applications, and toxicity profiles.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance activity or selectivity.
- Clinical Trials : If promising, consider clinical trials for specific indications.
properties
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-VJWKIOKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747660 |
Source
|
Record name | (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
CAS RN |
1346604-77-0 |
Source
|
Record name | (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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